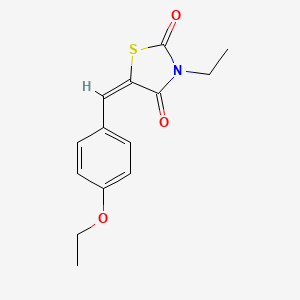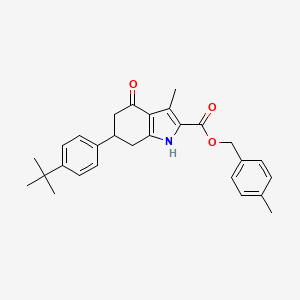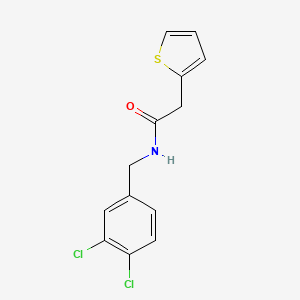![molecular formula C22H16F3NO B4618472 2,3-diphenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4618472.png)
2,3-diphenyl-N-[2-(trifluoromethyl)phenyl]acrylamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acrylamide compounds involves various strategies, including the catalytic hydrogenation of nitro derivatives, the Mannich reaction for the introduction of the acrylamide group, and the use of acryloyl chloride derivatives for constructing the acrylamide functionality. Notably, controlled radical polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, have been utilized to synthesize homopolymers of monosubstituted acrylamides, which could provide insights into the synthesis of 2,3-diphenyl-N-[2-(trifluoromethyl)phenyl]acrylamide (Mori, Endo, & Sutoh, 2005).
Molecular Structure Analysis
Theoretical analyses have been conducted to understand the conformational preferences of related compounds, employing methods like ab initio HF and DFT. These studies provide insights into the intrinsic conformational preferences of acrylamide derivatives, which could be applied to 2,3-diphenyl-N-[2-(trifluoromethyl)phenyl]acrylamide (Casanovas et al., 2003).
Chemical Reactions and Properties
Acrylamide derivatives undergo various chemical reactions, including trifluoromethylation and photopolymerization. Trifluoromethylation reactions, for example, have been explored for the synthesis of CF3-containing oxindoles, demonstrating the potential for functionalization of acrylamide derivatives (Xu et al., 2013).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility in different solvents and phase behavior, have been studied. These properties are crucial for applications in polymer science and materials engineering. For instance, the solubilities of specific acrylamide derivatives in methanol-ethanol solutions have been characterized to inform process and product design in industrial applications (Yao et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are essential for understanding the potential applications of acrylamide derivatives. Studies on the antimicrobial properties of Mannich base acrylamide derivatives and their metal chelates against human pathogenic microorganisms highlight the chemical functionality of these compounds (Muruganandam et al., 2013).
Applications De Recherche Scientifique
Polymer Synthesis and Properties : Rigid-rod polyamides, polyimides, and polyazomethines derived from similar compounds exhibit remarkable solubility in polar aprotic solvents and high thermal stability. These materials are characterized by their amorphous nature, high glass transition temperatures, and exceptional thermal oxidative stability, making them suitable for advanced materials applications (Spiliopoulos & Mikroyannidis, 1996).
Photoinitiator Systems in Polymerization : The incorporation of phenylonium salts, closely related to the structural motif of the specified acrylamide, into photoinitiator systems can significantly enhance the polymerization rate of acrylamide in water. This enhancement is attributed to the redox potential of the salts and their ability to prevent photobleaching, indicating potential applications in polymer chemistry and materials processing (Gómez, Previtali, & Montejano, 2007).
Optoelectronic Properties : Theoretical studies on compounds structurally similar to the specified acrylamide, such as 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, have explored their structural, optoelectronic, and thermodynamic properties. These studies indicate potential applications in nonlinear optical materials due to desirable properties like high dipole moment, polarizability, and hyperpolarizability (Fonkem et al., 2019).
Solid-State Luminescence Efficiency : Research on derivatives of distyrylbenzene, which shares structural similarities with the compound of interest, has led to the development of materials exhibiting high solid-state luminescence efficiency. Such materials are promising for use in organic light-emitting diodes (OLEDs) and as candidates for amplified spontaneous emission, highlighting potential applications in optoelectronic devices (Xie et al., 2005).
Aggregation Induced Emission Sensors : The development of fluorescence pH and temperature sensors based on aggregation-induced emission (AIE) principles has been explored using copolymers incorporating phenyl and acrylate moieties. These sensors demonstrate the ability to probe polymer interactions within interpenetrating polymer networks, suggesting applications in drug delivery systems where release processes can be monitored through fluorescence spectroscopy (Zhou et al., 2015).
Propriétés
IUPAC Name |
(Z)-2,3-diphenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO/c23-22(24,25)19-13-7-8-14-20(19)26-21(27)18(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-15H,(H,26,27)/b18-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYALNHZBTYMHY-SDXDJHTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4618393.png)


![dimethyl 5-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4618433.png)
![3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4618434.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4618445.png)
![3-[3-(2-tert-butylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4618449.png)
![methyl 2-({[2-(methoxyacetyl)hydrazino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4618455.png)
![3-{2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol](/img/structure/B4618461.png)
![4-bromo-1,5-dimethyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4618465.png)
![2,5-dichloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide](/img/structure/B4618467.png)
![2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4618477.png)
![7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4618490.png)